molecular formula C3H4IN3 B2416447 3-Iodo-4-methyl-4H-1,2,4-triazole CAS No. 1528684-35-6

3-Iodo-4-methyl-4H-1,2,4-triazole

Cat. No. B2416447
CAS RN: 1528684-35-6
M. Wt: 208.99
InChI Key: OAVQTXRIHZMZFV-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-4H-1,2,4-triazole is a chemical compound with the CAS Number: 1528684-35-6 . It has a molecular weight of 208.99 . It is in the form of a powder .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves various methods. One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

The InChI Code for 3-Iodo-4-methyl-4H-1,2,4-triazole is 1S/C3H4IN3/c1-7-2-5-6-3(7)4/h2H,1H3 . The structure consists of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides is catalyzed by Cu (II) . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .


Physical And Chemical Properties Analysis

3-Iodo-4-methyl-4H-1,2,4-triazole is a powder with a molecular weight of 208.99 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes 3-Iodo-4-methyl-4H-1,2,4-triazole a potential candidate for the development of new antibacterial agents.

Antimicrobial Activity

Triazole compounds exhibit broad biological activities, including antimicrobial activity . This suggests that 3-Iodo-4-methyl-4H-1,2,4-triazole could be used in the development of new antimicrobial drugs.

Antineoplastic Agents

Triazole compounds have been shown to possess antineoplastic (anti-cancer) properties . Therefore, 3-Iodo-4-methyl-4H-1,2,4-triazole could potentially be used in the development of new cancer treatments.

Antiviral Agents

Triazole compounds have also been found to have antiviral properties . This suggests that 3-Iodo-4-methyl-4H-1,2,4-triazole could be used in the development of new antiviral drugs.

Material Science Applications

Triazoles can also act as ligands to form coordination complexes with transition metal ions . Due to their electron-deficient nature, they exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .

Synthesis of Other Compounds

3-Iodo-4-methyl-4H-1,2,4-triazole could potentially be used as a starting material in the synthesis of other complex compounds. For example, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .

Future Directions

The future directions for 3-Iodo-4-methyl-4H-1,2,4-triazole and similar compounds seem promising. They have been shown to have neuroprotective and anti-inflammatory properties , indicating potential for development as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

3-iodo-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c1-7-2-5-6-3(7)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVQTXRIHZMZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methyl-4H-1,2,4-triazole

CAS RN

1528684-35-6
Record name 3-iodo-4-methyl-4H-1,2,4-triazole
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